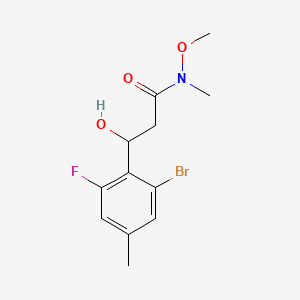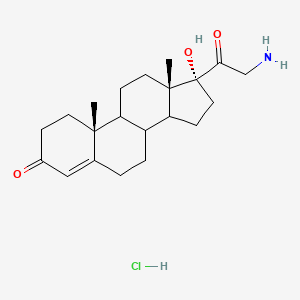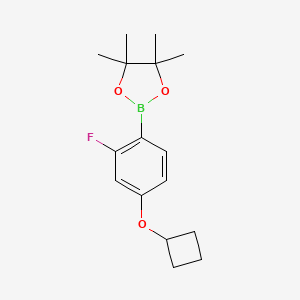![molecular formula C14H8BrF3O B14776376 4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to a biphenyl structure. Its unique chemical structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:
Starting Materials: The reaction requires an aryl bromide (4-bromo-2-(trifluoromethyl)phenylboronic acid) and an aryl aldehyde.
Catalyst: Palladium-based catalysts, such as palladium acetate or palladium chloride, are commonly used.
Base: Bases like potassium carbonate or sodium hydroxide are employed to facilitate the reaction.
Solvent: The reaction is typically carried out in solvents such as toluene or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules, using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism by which 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(trifluoromethyl)aniline: This compound has a similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of an aldehyde, leading to different reactivity and applications.
4-Bromo-2-(trifluoromethyl)phenol:
The uniqueness of 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activities.
Eigenschaften
Molekularformel |
C14H8BrF3O |
|---|---|
Molekulargewicht |
329.11 g/mol |
IUPAC-Name |
4-[4-bromo-2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8BrF3O/c15-11-5-6-12(13(7-11)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H |
InChI-Schlüssel |
FPUAHPJUFJJBHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)


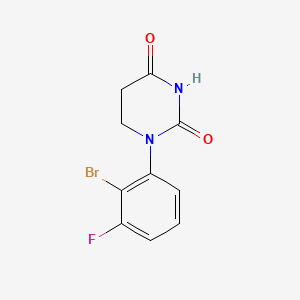
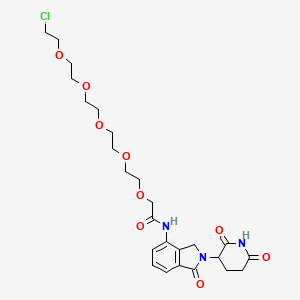
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
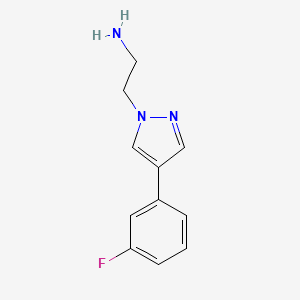
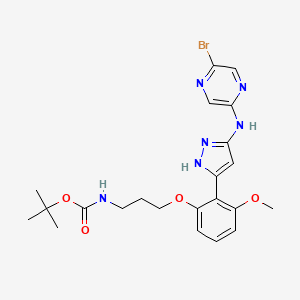
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
